molecular formula C23H21FN2O2 B12201260 N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)

N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)

Cat. No.: B12201260
M. Wt: 376.4 g/mol
InChI Key: UNTPACNUASHMDG-UHFFFAOYSA-N
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Description

N,N'-[(2-Fluorophenyl)methanediyl]bis(3-methylbenzamide) is a symmetric bis-benzamide derivative featuring a central 2-fluorophenylmethanediyl bridge linking two 3-methylbenzamide moieties.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide

InChI

InChI=1S/C23H21FN2O2/c1-15-7-5-9-17(13-15)22(27)25-21(19-11-3-4-12-20(19)24)26-23(28)18-10-6-8-16(2)14-18/h3-14,21H,1-2H3,(H,25,27)(H,26,28)

InChI Key

UNTPACNUASHMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the bis(3-methylbenzamide) structure provides stability and solubility. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

Trifluoromethyl-Substituted Benzamides
  • Example : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives ().
    • Key Differences :
  • The trifluoromethyl (-CF₃) group in these compounds enhances hydrophobicity and electron-withdrawing effects compared to the 2-fluorophenyl group.
  • Impact: Improved metabolic stability due to -CF₃ but reduced solubility in polar solvents compared to the target compound .
Methyl-Substituted Benzamides in Pesticides
  • Examples :
    • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) ().
    • Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) ().
    • Key Differences :
  • Mepronil’s isopropoxy group introduces steric bulk and ether functionality, while fenfuram’s furan ring adds aromaticity and planar geometry.
    • Impact : Mepronil’s agricultural use as a fungicide suggests that alkyl ether substituents enhance bioavailability, whereas the target compound’s fluorophenyl group may favor CNS penetration .

Variations in Bridging Groups

Cyclohexane-Bridged Bis-Benzamides
  • Example : N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(3-methylbenzamide) ().
    • Key Differences :
  • The cyclohexane bridge introduces conformational rigidity and chirality, unlike the planar 2-fluorophenylmethanediyl group. Impact: Enhanced stereoselectivity in biological interactions but reduced solubility due to nonpolar cyclohexane .
Pyridine-Containing Bridges
  • Example : 1,2-Bis(3-methylbenzamido)-1,2-di-4-pyridylethane ().
    • Key Differences :
  • The di-4-pyridinyl bridge introduces basic nitrogen atoms capable of metal coordination or hydrogen bonding. Impact: Potential for catalytic or supramolecular applications, contrasting with the target compound’s likely pharmaceutical focus .

Fluorine-Substituted Analogues

N,N'-Bis(2-Fluorophenyl)propanediamide ().
  • Key Differences :
    • A propanediamide bridge (CH₂CH₂) instead of methanediyl (CH₂) increases flexibility.
    • Two 2-fluorophenyl groups enhance symmetry and electronic effects.
  • Impact : Greater conformational freedom may reduce binding specificity compared to the target compound’s rigid bridge .

Solubility and Stability

  • Target Compound :
    • Predicted low water solubility due to methyl and fluorophenyl groups.
    • Enhanced thermal stability from fluorine’s inductive effects.
  • Comparisons :
    • Hydroxy-Substituted Analogues (): Higher solubility in polar solvents due to -OH groups.
    • Mepronil (): Moderate solubility from isopropoxy ether functionality.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Bridge Type Solubility (Predicted) Application
Target Compound 2-Fluorophenyl, 3-methyl Methanediyl Low Pharmaceuticals
Mepronil () 3-Isopropoxy, 2-methyl Single bond Moderate Agriculture
N,N'-Bis(2-Fluorophenyl)propanediamide () 2-Fluorophenyl Propanediamide Very low Material science

Table 2: Molecular Weight and Functional Groups

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₃H₂₀F₂N₂O₂ 406.42 Amide, Fluorophenyl, Methyl
N,N'-((1S,2S)-Cyclohexane)bis(3-methylbenzamide) () C₂₄H₂₈N₂O₂ 400.50 Amide, Cyclohexane

Biological Activity

N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Formula

  • Molecular Formula : C23H21FN2O2
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : N-[(2-fluorophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
  • Canonical SMILES : CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3C

Structural Characteristics

The compound features a fluorinated phenyl group and two benzamide moieties, which are significant for its interaction with biological targets. The presence of the fluorine atom enhances lipophilicity and can influence binding affinity to various receptors and enzymes.

The biological activity of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.
  • Receptor Binding : Its structural features allow it to bind to various receptors, influencing physiological responses such as pain modulation and inflammation.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Properties : Some studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Neuroprotective Effects : The inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, may enhance its neuroprotective effects.

Comparison of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria
NeuroprotectiveMAO inhibition leading to increased neurotransmitter levels

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide) on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for both bacteria, suggesting its utility in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis and exploring the structure-activity relationship (SAR) of N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide). Modifications to the benzamide moieties have been investigated to enhance potency and selectivity against specific biological targets.

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